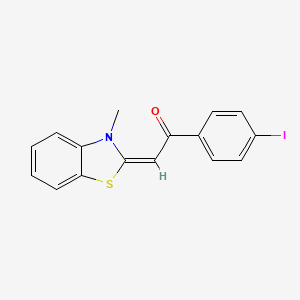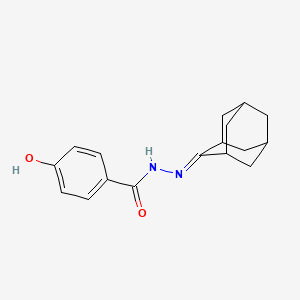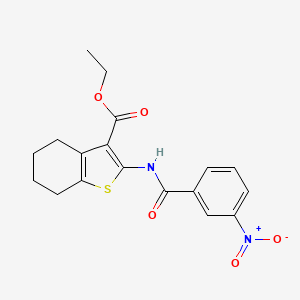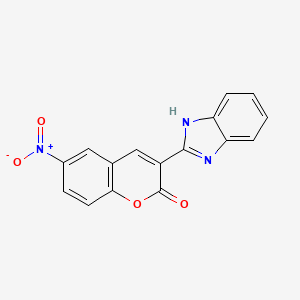![molecular formula C24H26N2O6 B11703094 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is a complex organic compound known for its unique chemical structure and properties It consists of a piperazine core with two oxirane (epoxy) groups attached to benzoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine typically involves the reaction of piperazine with 2-[(oxiran-2-yl)methoxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is refluxed at elevated temperatures, often around 80°C, for an extended period, such as 48 hours, to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed:
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Formed from the reduction of benzoyl groups.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine involves its ability to form covalent bonds with various substrates. The oxirane groups are highly reactive and can open up to form bonds with nucleophiles, leading to cross-linking or modification of the target molecules. This reactivity is harnessed in applications such as polymerization and drug delivery, where the compound can interact with biological molecules or other polymers to achieve the desired effect .
Comparison with Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents on the benzene ring.
1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane: Contains a cyclohexane core instead of a piperazine core.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another epoxy compound with a different core structure.
Uniqueness: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is unique due to its piperazine core, which imparts distinct chemical and physical properties. The presence of two oxirane groups enhances its reactivity and potential for cross-linking, making it valuable in various applications.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[4-[2-(oxiran-2-ylmethoxy)benzoyl]piperazin-1-yl]-[2-(oxiran-2-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C24H26N2O6/c27-23(19-5-1-3-7-21(19)31-15-17-13-29-17)25-9-11-26(12-10-25)24(28)20-6-2-4-8-22(20)32-16-18-14-30-18/h1-8,17-18H,9-16H2 |
InChI Key |
PGKIEASUPCXUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2OCC3CO3)C(=O)C4=CC=CC=C4OCC5CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11703011.png)
![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)





![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
